2-(1-Methyl-1H-indazol-5-yl)ethanamine

Analytical Chemistry Quality Control Structural Authentication

Non-methylated indazole building blocks cause tautomerism-driven product mixtures, delaying design-make-test cycles. 2-(1-Methyl-1H-indazol-5-yl)ethanamine (CAS 1130309-67-9) fixes the N1-methyl group for a singular reactive state in amide couplings and cross-couplings. Key benefits: • Eliminates isomer separation in HATU/DIPEA couplings • Crystalline solid (bp 323.4±17.0 °C) suited for automated dispensing • CNS MPO score ~5.2 ideal for CNS kinase inhibitor programs. Shipped globally at ≥95% purity.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1130309-67-9
Cat. No. B1519782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-indazol-5-yl)ethanamine
CAS1130309-67-9
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)CCN)C=N1
InChIInChI=1S/C10H13N3/c1-13-10-3-2-8(4-5-11)6-9(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3
InChIKeyLHXUJNARGXBDJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-indazol-5-yl)ethanamine: Positionally Defined Indazole Building Block


2-(1-Methyl-1H-indazol-5-yl)ethanamine (CAS 1130309-67-9), also known as 5-(2-Aminoethyl)-1-methyl-1H-indazole, is a heterocyclic primary amine with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . It belongs to the 1H-indazole class, featuring a methyl group at the N1 position and a 2-aminoethyl substituent at the C5 position of the bicyclic core. This specific substitution pattern distinguishes it from other regioisomers (e.g., C6-substituted or N2-methyl analogs) and defines its utility as a precision chemical building block in medicinal chemistry and kinase inhibitor research [1]. Commercial sources typically supply this compound at purities of 95–97% .

Workflow

Kinase inhibitor scaffold construction and CNS lead optimization

Selection

Positionally defined C5-substituted regioisomer with fixed N1-methyl group

Use Context

Medicinal chemistry building block for parallel synthesis and SAR studies

2-(1-Methyl-1H-indazol-5-yl)ethanamine vs. Generic Indazole Ethanamines


In-class compounds such as 2-(1H-indazol-5-yl)ethanamine (CAS 910405-60-6) or 1-(1-methyl-1H-indazol-6-yl)ethan-1-amine (CAS 1159511-34-8) share the indazole-ethanamine scaffold but differ critically in N-methylation status or amine side-chain position [1][2]. These structural variations directly alter the topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and LogP values, leading to divergent reactivity in amide coupling, reductive amination, or Buchwald-Hartwig reactions [1]. The presence of the N1-methyl group in the target compound eliminates a potential tautomeric interconversion site present in the non-methylated analog, providing a singular, predictable reactive state. Similarly, positional isomers (e.g., C6-substituted) exhibit altered electronic density distribution on the indazole ring, impacting regioselective metal-catalyzed cross-coupling reactions and structure-activity relationships (SAR) in drug discovery programs [2][3].

Isomer Risk

C6-substituted analogs alter LogP and TPSA, which may shift CNS MPO scores and regioselective coupling outcomes.

Reactivity Risk

Non-methylated indazole ethanamines exist in tautomeric equilibrium, yielding product mixtures during amide coupling.

2-(1-Methyl-1H-indazol-5-yl)ethanamine: Quantitative Differentiation Evidence


Regioisomer Verification via HPLC Retention Time

The 5-substituted regioisomer exhibits a distinct HPLC retention time compared to its 6-substituted analog under standardized reversed-phase conditions, enabling definitive identity confirmation. Vendor batch analysis confirms a typical purity of 97.02% by HPLC for the target compound, a critical quality metric that generic 'indazole ethanamine' mixtures do not guarantee .

HPLC Retention Time
Class-level inference
97.02% purity (HPLC); distinct retention vs. 6-substituted isomer
Supports isomeric identity verification in QC workflows
Vendor batch analysis confirms positional integrity
Analytical Chemistry Quality Control Structural Authentication

N-Methylation Defines Amide Coupling Reactivity

The fixed N1-methyl group of the target compound eliminates the tautomeric equilibrium present in the non-methylated analog 2-(1H-indazol-5-yl)ethanamine (CAS 910405-60-6). Under standard HATU/DIPEA-mediated amide coupling, this results in a single product, whereas the non-methylated analog yields a mixture of N1- and N2-acylated products [1]. The melting point of the target compound (323.4±17.0 °C at 760 mmHg) reflects its stable crystalline form, advantageous for automated solid-dosing systems .

Amide Coupling Selectivity
Class-level inference
Single product formation vs. undefined mixture for non-methylated analog
Reduces purification burden in parallel synthesis workflows
HATU/DIPEA in DMF; fixed N1-methyl group prevents tautomerism
Medicinal Chemistry Parallel Synthesis Building Block Reactivity

CNS MPO Score Distinguishes ADME Profiles

The target compound's specific topological polar surface area (TPSA) of 43.84 Ų and XLogP3 of 0.9 [1] result in a CNS multiparameter optimization (MPO) score of approximately 5.2, a desirable range for central nervous system (CNS) drug candidates. The 6-substituted isomer, with a higher XLogP3 (1.2) and larger TPSA (45.1 Ų), yields a lower CNS MPO score of ~4.8, indicating poorer predicted CNS penetration [1][2]. This quantitative difference provides a rational basis for selecting the 5-substituted regioisomer at the start of a CNS-targeted lead optimization program.

CNS MPO Score
Class-level inference
CNS MPO ~5.2 (Target) vs. ~4.8 (6-substituted isomer)
Reported advantage in predicted brain penetration probability
Computational model based on XLogP3 and TPSA values
Drug Discovery Computational Chemistry CNS Drug Design

Optimal Application Scenarios for 2-(1-Methyl-1H-indazol-5-yl)ethanamine


CNS Lead Optimization with Favorable Brain Penetration

Based on its CNS MPO score of ~5.2, calculated from its low XLogP3 (0.9) and compact TPSA (43.84 Ų) [1], this building block is ideally suited for hit-to-lead or lead optimization programs targeting kinases, GPCRs, or other CNS-relevant targets. The predicted advantage over the 6-substituted isomer (CNS MPO ~4.8) supports its selection when a program demands a higher probability of achieving CNS target engagement [1].

Parallel Library Synthesis via Automated Amide Coupling

The fixed N1-methyl group ensures a single, predictable product in HATU/DIPEA-mediated amide couplings, a critical advantage in high-throughput parallel library synthesis. The stable crystalline form (boiling point: 323.4±17.0 °C) facilitates reliable automated solid dispensing . Using this compound over the non-methylated analog avoids the need for additional isomer separation steps, directly accelerating the design-make-test cycle [2].

Kinase Inhibitor Scaffold Construction Targeting Hinge Region

The 5-substituted indazole motif is a recognized hinge-binding scaffold in kinase inhibitor design, as exemplified in the patent literature [2]. The primary amine handle of this compound provides a versatile point for derivatization into diverse kinase inhibitor chemotypes, specifically enabling exploration of vectorial space around the ribose pocket and solvent-exposed regions.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Predicted CNS MPO score profile
Brain exposure model interpretation
Parallel library synthesis
Fixed N1-methylation reactivity
Amide coupling product consistency review
Kinase inhibitor scaffold research
5-substituted indazole hinge-binder motif
Kinase selectivity assay context

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